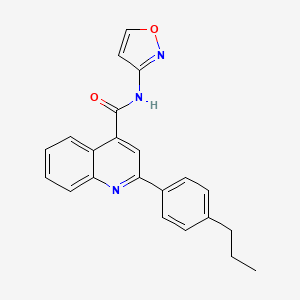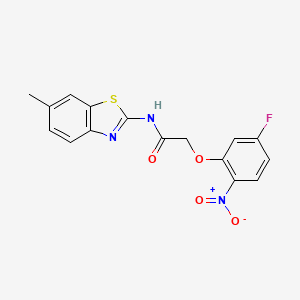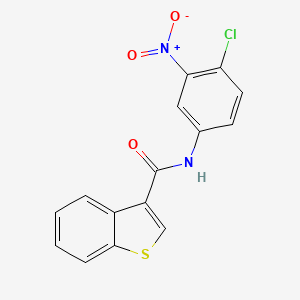![molecular formula C17H22N4O3S B3482254 1-ETHYL-3-METHYL-N~4~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B3482254.png)
1-ETHYL-3-METHYL-N~4~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE
概要
説明
1-ETHYL-3-METHYL-N~4~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is notable for its unique structure, which includes a pyrrolidinylsulfonyl group attached to a phenyl ring, making it a subject of interest in various scientific research fields.
準備方法
The synthesis of 1-ETHYL-3-METHYL-N~4~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. The synthetic route often includes the following steps:
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethyl and Methyl Groups: Alkylation reactions are used to introduce the ethyl and methyl groups at the desired positions on the pyrazole ring.
Attachment of the Pyrrolidinylsulfonyl Group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Final Coupling: The final step is the coupling of the sulfonylated pyrazole with the carboxamide group, which can be achieved using standard peptide coupling reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-ETHYL-3-METHYL-N~4~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the pyrrolidinyl group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
科学的研究の応用
1-ETHYL-3-METHYL-N~4~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-ETHYL-3-METHYL-N~4~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
1-ETHYL-3-METHYL-N~4~-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-ETHYL-4-(1-PYRROLIDINYLSULFONYL)-1H-PYRAZOLE: This compound lacks the carboxamide group, which may affect its biological activity and chemical reactivity.
3,5-DIMETHYL-4-(1-PYRROLIDINYLSULFONYL)-1H-PYRAZOLE: This compound has different alkyl groups on the pyrazole ring, which can influence its properties.
1-(4-(1-PYRROLIDINYLSULFONYL)PHENYL)ETHANONE:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-ethyl-3-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-20-12-16(13(2)19-20)17(22)18-14-6-8-15(9-7-14)25(23,24)21-10-4-5-11-21/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAALKBVXYWIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-N~4~-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3482181.png)
![(E)-1-{4-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]PIPERAZINO}-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE](/img/structure/B3482186.png)
![1-ethyl-5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B3482190.png)
![isopropyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B3482195.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3482200.png)


![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide](/img/structure/B3482241.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B3482244.png)

SULFAMOYL}PHENYL)ACETAMIDE](/img/structure/B3482257.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]isonicotinamide](/img/structure/B3482259.png)

